molecular formula C99H158N34O29S B218608 gamma-Preprotachykinin amide (72-92) CAS No. 114882-65-4

gamma-Preprotachykinin amide (72-92)

Cat. No.: B218608
CAS No.: 114882-65-4
M. Wt: 2320.6 g/mol
InChI Key: NISSWFHUIGHJLY-DKRDOARVSA-N
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Preparation Methods

The synthesis of gamma-Preprotachykinin amide (72-92) involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized and purified to achieve a purity of over 90% . The primary structure of the peptide is verified by sequence analysis using an Applied Biosystems model 470A protein sequencer. Peptide concentration is determined by amino acid compositional analysis and verified by optical density at 210 nm

Chemical Reactions Analysis

Gamma-Preprotachykinin amide (72-92) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of gamma-Preprotachykinin amide (72-92) involves its binding to neurokinin-2 receptors. This binding triggers a cascade of molecular events that result in various physiological effects. The peptide acts as a potent competitor of neurokinin A, a known neurokinin-2 agonist, indicating its high affinity for these receptors . The molecular targets and pathways involved in its mechanism of action are primarily related to the modulation of neurotransmitter release and receptor activation .

Biological Activity

Gamma-Preprotachykinin amide (72-92) is a neuropeptide derived from the preprotachykinin I gene, known for its significant role in neurobiology, particularly as a ligand for neurokinin receptors. This article explores its biological activity, focusing on its receptor binding properties, physiological effects, and relevant research findings.

Overview of Gamma-Preprotachykinin Amide (72-92)

Gamma-Preprotachykinin amide (72-92), also referred to as gamma-PPT-(72-92)-NH2, is a peptide that results from the posttranslational processing of the preprotachykinin I precursor. It is particularly noted for its preferential binding to neurokinin-2 (NK2) receptors, which are implicated in various physiological processes including pain modulation, inflammation, and neurogenic responses.

Research indicates that gamma-PPT-(72-92)-NH2 binds selectively to NK2 receptors, distinguishing it from other tachykinins such as substance P and neurokinin A that interact with NK1 and NK3 receptors, respectively. Binding studies using radiolabeled peptides have demonstrated that gamma-PPT-(72-92)-NH2 competes effectively with neurokinin A for NK2 receptor sites in rat brain tissue. The distribution patterns of these binding sites suggest a significant role for gamma-PPT-(72-92)-NH2 in central nervous system signaling related to neurokinins .

Physiological Effects

The biological activity of gamma-PPT-(72-92)-NH2 extends to several physiological functions:

  • Pain Modulation : Studies have shown that this peptide can influence nociceptive pathways, potentially enhancing pain perception through NK2 receptor activation.
  • Salivary Secretion : It has been observed that gamma-PPT-(72-92)-NH2 potentiates the salivary gland secretion induced by substance P, indicating a synergistic role in salivary regulation .
  • Neurogenic Inflammation : The peptide may contribute to inflammatory responses mediated by neurokinins, which are known to play a role in various inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of gamma-PPT-(72-92)-NH2:

  • Binding Studies : A study published in Proceedings of the National Academy of Sciences demonstrated that gamma-PPT-(72-92)-NH2 binds with high affinity to NK2 receptors compared to NK1 and NK3 receptors. This specificity supports its classification as an endogenous ligand for NK2 receptors .
  • Physiological Response Evaluation : Another investigation assessed the effects of gamma-PPT-(72-92)-NH2 on salivation in rats. Results indicated that co-administration with substance P significantly increased salivary output, suggesting an important role in digestive processes .
  • Neurogenic Inflammation Model : Research involving models of inflammation has shown that administration of gamma-PPT-(72-92)-NH2 can exacerbate inflammatory responses, underscoring its potential involvement in pain and inflammation pathways .

Comparative Analysis of Tachykinins

PeptideReceptor AffinityPhysiological Role
Gamma-PPT-(72-92)-NH2High (NK2)Pain modulation, salivation
Neurokinin AModerate (NK2)Pain perception
Substance PHigh (NK1)Pain transmission
Neurokinin BModerate (NK3)Neurogenic inflammation

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H158N34O29S/c1-10-51(6)79(132-88(152)63(24-25-72(103)137)118-73(138)42-112-84(148)66(33-55-38-107-46-114-55)120-74(139)41-111-82(146)52(7)117-83(147)58(102)36-76(141)142)97(161)130-71(45-135)95(159)127-68(35-57-40-109-48-116-57)91(155)123-60(21-14-16-27-100)85(149)122-62(23-18-29-110-99(105)106)86(150)126-67(34-56-39-108-47-115-56)90(154)124-61(22-15-17-28-101)87(151)133-80(53(8)136)98(162)128-69(37-77(143)144)92(156)129-70(44-134)94(158)125-65(32-54-19-12-11-13-20-54)93(157)131-78(50(4)5)96(160)113-43-75(140)119-64(31-49(2)3)89(153)121-59(81(104)145)26-30-163-9/h11-13,19-20,38-40,46-53,58-71,78-80,134-136H,10,14-18,21-37,41-45,100-102H2,1-9H3,(H2,103,137)(H2,104,145)(H,107,114)(H,108,115)(H,109,116)(H,111,146)(H,112,148)(H,113,160)(H,117,147)(H,118,138)(H,119,140)(H,120,139)(H,121,153)(H,122,149)(H,123,155)(H,124,154)(H,125,158)(H,126,150)(H,127,159)(H,128,162)(H,129,156)(H,130,161)(H,131,157)(H,132,152)(H,133,151)(H,141,142)(H,143,144)(H4,105,106,110)/t51-,52-,53+,58-,59-,60-,61-,62-,63-,64?,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISSWFHUIGHJLY-DKRDOARVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H158N34O29S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2320.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114882-65-4
Record name Tachykinin neuropeptide gamma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114882654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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